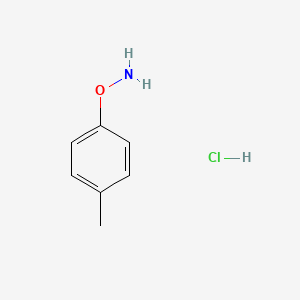

o-(p-Tolyl)hydroxylamine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H10ClNO |

|---|---|

Molecular Weight |

159.61 g/mol |

IUPAC Name |

O-(4-methylphenyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H9NO.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5H,8H2,1H3;1H |

InChI Key |

MUDUEUZSAGAOBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)ON.Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of O P Tolyl Hydroxylamine Hydrochloride

Catalytic Reduction Approaches to Arylhydroxylamines

Catalytic reduction represents a primary pathway for the synthesis of arylhydroxylamines from nitroaromatic precursors. This approach hinges on the partial reduction of the nitro group to a hydroxylamino group, a process that requires careful selection of catalysts and reaction conditions to prevent over-reduction to the corresponding aniline (B41778).

The catalytic hydrogenation of p-nitrotoluene is a direct method for producing N-(p-tolyl)hydroxylamine. This process involves the reaction of p-nitrotoluene with a hydrogen source in the presence of a heterogeneous or homogeneous catalyst. Supported noble metal catalysts, particularly those containing palladium or platinum, are frequently employed. rsc.orgdatapdf.com

Research has demonstrated that palladium supported on graphene (Pd/G) serves as a highly effective catalyst for the hydrogenation of nitrotoluenes in a methanol (B129727) solvent under a hydrogen atmosphere. rsc.org The efficiency of these catalysts is attributed to the high dispersion of palladium nanoparticles on the graphene support, which also facilitates the adsorption of the nitroaromatic compound. rsc.org

However, a significant challenge in this synthesis is preventing the further reduction of the N-(p-tolyl)hydroxylamine intermediate to p-toluidine. google.comresearchgate.net The accumulation of the hydroxylamine (B1172632) intermediate can be difficult to control. google.com Studies have shown that the addition of specific promoters or inhibitors to the catalyst system can enhance selectivity. For instance, modifying platinum catalysts can favor the formation of the hydroxylamine by making the catalytic surface more receptive to the electron-deficient nitroarene compared to the electron-rich hydroxylamine, thereby preventing its subsequent reduction. researchgate.net

Table 1: Catalytic Hydrogenation of p-Nitrotoluene

| Catalyst | Reducing Agent / H2 Source | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Palladium/Graphene (Pd/G) | H2 | Methanol | Exhibited higher activity and stability compared to commercial Pd/C for nitrotoluene hydrogenation. | rsc.org |

| Rhodium on Carbon (Rh/C) | Hydrazine (B178648) | Not Specified | Used in catalytic transfer hydrogenation to reduce nitrobenzene (B124822), a related substrate, to N-phenylhydroxylamine derivatives. | researchgate.net |

| Platinum on Carbon (Pt/C) | H2 | Not Specified | Investigated for the selective hydrogenation of nitrobenzene to phenylhydroxylamine, a process requiring careful control to avoid over-reduction. | datapdf.com |

Achieving high chemoselectivity is paramount in the synthesis of arylhydroxylamines to avoid the formation of aniline byproducts. This can be accomplished by carefully selecting the catalyst and, notably, the reducing agent. nih.gov

One effective strategy involves using mesoporous titania-supported silver nanoparticles (Ag/MTA) as the catalyst. nih.gov Research has shown that with this single catalyst, the final product can be selectively controlled by the choice of hydride-based reducing agent. When sodium borohydride (B1222165) (NaBH₄) is used, the reduction of nitroarenes proceeds fully to the corresponding aniline. nih.gov In contrast, employing ammonia-borane (NH₃BH₃) as the reducing agent with the same Ag/MTA catalyst halts the reduction at the hydroxylamine stage, yielding the desired N-arylhydroxylamine in high yields. nih.gov This demonstrates a powerful method for chemoselective synthesis. nih.govresearchgate.net

Other methods for the selective reduction of nitroarenes to N-arylhydroxylamines include the use of zinc dust in a CO₂/H₂O system, which provides an environmentally benign alternative that avoids ammonium (B1175870) chloride. rsc.org Additionally, photochemical methods using plant-derived hydrogen sources like γ-terpinene and biocatalytic approaches with specific nitroreductases have been developed, offering high selectivity under mild conditions. rsc.orgnih.gov

Functionalization and Derivatization Strategies

Beyond the reduction of nitroaromatics, N-(p-tolyl)hydroxylamine can be synthesized through methods that construct the C-N bond directly. These strategies involve the arylation of hydroxylamine or its derivatives.

N-arylation protocols provide a versatile route to N-arylhydroxylamines by forming a direct bond between an aryl group and the nitrogen atom of a hydroxylamine derivative. Transition-metal-catalyzed cross-coupling reactions are central to this approach.

Palladium-catalyzed cross-coupling reactions have been developed using specialized ligands, such as the bis-pyrazole phosphine (B1218219) ligand BippyPhos. organic-chemistry.org This system effectively couples various hydroxylamines with aryl bromides, chlorides, and iodides to produce N-arylhydroxylamines in good to excellent yields. organic-chemistry.orgorganic-chemistry.org This method offers advantages over older copper-catalyzed systems by requiring lower catalyst loadings and demonstrating broader substrate compatibility. organic-chemistry.org

Copper-catalyzed N-arylation of hydroxylamines with aryl iodides also provides an efficient pathway for synthesis. organic-chemistry.org Furthermore, transition-metal-free methods have been explored, utilizing reagents like o-silylaryl triflates in the presence of cesium fluoride (B91410) to achieve N-arylation under mild conditions. nih.gov

Hydroxylamine hydrochloride is a fundamental building block in organic synthesis, primarily used for the preparation of oximes from aldehydes and ketones. researchgate.netarpgweb.comchemicalbook.com This classic reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N-OH functionality of the oxime. researchgate.net

The formation of oximes is a critical step in numerous multi-step syntheses. chemicalbook.com Oximes themselves are stable intermediates that can be further transformed. For example, they are key precursors in the Beckmann rearrangement, a reaction that converts ketoximes into amides. This transformation is industrially significant for the production of materials like Nylon-6 from cyclohexanone (B45756) oxime.

Hydroxylamine hydrochloride's utility extends to its role as an intermediate in the synthesis of pharmaceuticals, such as sulfonamides, and various agrochemicals. chemicalbook.com The reaction is typically carried out by refluxing the carbonyl compound with hydroxylamine hydrochloride in an alcohol solvent, often in the presence of a base to liberate the free hydroxylamine. arpgweb.com Recent advancements have explored more environmentally friendly conditions, such as using mineral water as a solvent, which can facilitate the reaction without a catalyst at room temperature. ias.ac.in

Advanced Spectroscopic and Structural Characterization of O P Tolyl Hydroxylamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of o-(p-Tolyl)hydroxylamine (B13698859) hydrochloride is predicted to display distinct signals corresponding to the different types of protons in its structure: the aromatic protons of the p-tolyl group, the methyl protons, and the protons of the hydroxylamine (B1172632) moiety.

The p-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the oxygen atom (H-2, H-6) are chemically equivalent, as are the two protons meta to the oxygen (H-3, H-5). This typically results in two doublets in the aromatic region of the spectrum, expected between δ 7.0 and 7.5 ppm. The protons closer to the electron-withdrawing oxygen atom (H-2, H-6) would appear slightly downfield compared to the protons adjacent to the methyl group (H-3, H-5).

The methyl group (-CH₃) protons are expected to produce a sharp singlet at approximately δ 2.3 ppm. The protons on the hydroxylamine group (-ONH₃⁺) are exchangeable and would likely appear as a broad singlet, significantly downfield due to the positive charge, potentially in the δ 10.0-12.0 ppm range, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for o-(p-Tolyl)hydroxylamine Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | ~2.3 | Singlet (s) | N/A |

| Aromatic H (H-3, H-5) | ~7.2 | Doublet (d) | ~8.0 |

| Aromatic H (H-2, H-6) | ~7.4 | Doublet (d) | ~8.0 |

| -ONH₃⁺ | ~11.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct carbon signals are anticipated. The p-tolyl group will show four signals in the aromatic region (δ 115-160 ppm). Due to symmetry, the carbon atoms at positions 2 and 6 are equivalent, as are those at positions 3 and 5. The quaternary carbons, C-1 (attached to the -ONH₃⁺ group) and C-4 (attached to the -CH₃ group), will also be distinct. The C-1 carbon, bonded to the electronegative oxygen, is expected to be the most downfield of the aromatic carbons. The methyl carbon (-CH₃) will appear as a single peak in the aliphatic region, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~21 |

| Aromatic C (C-3, C-5) | ~120 |

| Aromatic C (C-2, C-6) | ~131 |

| Aromatic C (C-4) | ~135 |

| Aromatic C (C-1) | ~158 |

Two-dimensional (2D) NMR experiments would confirm the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their ortho relationship. No other correlations would be expected, as the methyl and hydroxylamine protons are isolated spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations would be between the methyl protons (~2.3 ppm) and the methyl carbon (~21 ppm), the H-2/H-6 protons (~7.4 ppm) and the C-2/C-6 carbons (~131 ppm), and the H-3/H-5 protons (~7.2 ppm) and the C-3/C-5 carbons (~120 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. Key expected correlations would include:

The methyl protons (~2.3 ppm) to the C-4 (~135 ppm) and C-3/C-5 (~120 ppm) carbons.

The H-2/H-6 protons (~7.4 ppm) to the quaternary C-4 (~135 ppm) and C-1 (~158 ppm) carbons.

The H-3/H-5 protons (~7.2 ppm) to the quaternary C-1 (~158 ppm) carbon and the methyl carbon (~21 ppm).

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands. The presence of the ammonium (B1175870) group (-NH₃⁺) from the hydrochloride salt is a key feature, giving rise to strong, broad absorption bands in the 3200-2800 cm⁻¹ region, corresponding to N-H stretching vibrations.

The aromatic ring will produce C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations for a p-substituted ring are expected as a strong band around 850-800 cm⁻¹. The C-O single bond stretch is anticipated in the 1250-1200 cm⁻¹ range, and the N-O stretch is typically weaker and found in the 1000-900 cm⁻¹ region. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| -NH₃⁺ Stretch | 3200-2800 | Strong, Broad |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| -NH₃⁺ Bend | ~1550 | Medium |

| Aromatic C-O Stretch | 1250-1200 | Strong |

| N-O Stretch | 1000-900 | Medium-Weak |

| Aromatic C-H Bend (p-substituted) | 850-800 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₇H₁₀ClNO), techniques like electrospray ionization (ESI) would typically detect the protonated free base, [C₇H₉NO + H]⁺. The molecular weight of the free base is 123.15 g/mol . Therefore, the molecular ion peak ([M+H]⁺) would be observed at an m/z of approximately 124.

The fragmentation pattern would likely involve the cleavage of the weak O-N bond. A primary fragmentation pathway could be the loss of ammonia (B1221849) (NH₃, 17 Da) from the protonated molecular ion, leading to a significant fragment ion at m/z 107. This corresponds to the p-cresol (B1678582) radical cation or a related isomer. Another possible fragmentation is the loss of the hydroxylamine group (NH₂OH, 33 Da) to give a tolyl cation at m/z 91, which would likely rearrange to the stable tropylium (B1234903) ion.

Table 4: Predicted Mass Spectrometry Fragments for o-(p-Tolyl)hydroxylamine

| m/z Value | Proposed Fragment Identity | Proposed Fragmentation Pathway |

|---|---|---|

| 124 | [M+H]⁺ (Protonated Molecular Ion) | C₇H₉NO + H⁺ |

| 107 | [M+H - NH₃]⁺ | Loss of ammonia |

| 91 | [C₇H₇]⁺ | Cleavage of O-N bond and loss of NH₂OH |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the p-substituted benzene ring. Aromatic systems typically exhibit strong absorptions due to π → π* transitions. For a substituted benzene ring like this, two main absorption bands are expected. The primary band (E2-band), corresponding to a π → π* transition, is predicted to appear around 220-230 nm. A secondary, weaker band (B-band), which arises from a symmetry-forbidden transition made partially allowed by substitution, is expected in the 260-280 nm range. The presence of the oxygen atom as a substituent with lone pairs can cause a slight red shift (shift to longer wavelength) of these bands compared to unsubstituted toluene.

Mechanistic Investigations and Reactivity Profiles of O P Tolyl Hydroxylamine Hydrochloride in Organic Reactions

Intramolecular Rearrangement Pathways

o-(p-Tolyl)hydroxylamine (B13698859) hydrochloride, as an O-arylhydroxylamine derivative, is susceptible to various intramolecular rearrangements, which are primarily driven by the cleavage and reformation of bonds within the molecule. These transformations are often initiated by thermal or catalytic means.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org In the context of O-arylhydroxylamine derivatives, several types of sigmatropic shifts are observed, with the rsc.orgrsc.org-rearrangement being the most common. rsc.orgthieme-connect.de These reactions lead to the formation of new C-C or C-N bonds and are fundamental in synthesizing complex aniline (B41778) derivatives.

rsc.orgrsc.org-Sigmatropic Rearrangement : This is a highly prevalent pathway for N,O-diarylhydroxylamines. rsc.org The reaction involves a concerted reorganization of six electrons over a six-atom framework, leading to the migration of the aryl group from the oxygen to the ortho position of the N-aryl ring. This is analogous to the well-known Claisen rearrangement. wikipedia.org For O-arylhydroxylamines, this rearrangement can ultimately yield valuable 2-aminophenol (B121084) derivatives.

rsc.orgthieme-connect.de-Sigmatropic Rearrangement : This pathway has also been explored, providing access to structurally diverse ortho-functionalized anilines. thieme-connect.de For instance, the reaction of N-arylhydroxylamines with trifluoromethylsulfinyl chloride can proceed through an O-sulfinylation followed by a rsc.orgthieme-connect.de-sigmatropic rearrangement. thieme-connect.de

Other Sigmatropic Shifts : While less common, rsc.orgrsc.org and rsc.orgnih.gov shifts have also been investigated. rsc.orgthieme-connect.de The regioselectivity of these rearrangements is highly dependent on the substitution pattern of the aromatic rings and the reaction conditions. rsc.org For example, certain N-(4-mono- and 3,5-disubstituted phenyl)-O-(2,4,6-trinitrophenyl)hydroxylamines have been shown to favorably undergo an initial O rsc.orgrsc.org sigmatropic shift. rsc.org

The table below summarizes key sigmatropic rearrangements observed in arylhydroxylamine derivatives.

Table 1: Sigmatropic Rearrangements in Arylhydroxylamine Derivatives

| Rearrangement Type | Description | Typical Product | References |

|---|---|---|---|

| rsc.orgrsc.org | Concerted migration of the O-aryl group to the ortho position of the N-aryl ring. Most common pathway. | o-Hydroxy diarylamines or 2-aminophenol derivatives | rsc.org, thieme-connect.de |

| rsc.orgthieme-connect.de | Rearrangement often involving a heteroatom, leading to ortho-functionalized anilines. | ortho-Sulfonylated anilines | thieme-connect.de |

| rsc.orgrsc.org | Migration of a group over a three-atom system. | Can lead to various isomers depending on substituents. | rsc.org, rsc.org |

| rsc.orgnih.gov | Migration of a group over a five-atom system. | Can lead to para-substituted products if the ortho positions are blocked. | rsc.org, thieme-connect.de |

The O-N bond in hydroxylamine (B1172632) derivatives is inherently weak, with a bond dissociation energy significantly lower than that of C-C or C-O bonds, making it susceptible to cleavage. semanticscholar.org This cleavage can be induced thermally or through catalysis, generating reactive nitrogen-centered intermediates.

Thermal Activation: Heating O-arylhydroxylamines can provide sufficient energy to homolytically cleave the O-N bond, generating an aryloxy radical and an amino radical. These intermediates can then participate in subsequent reactions.

Catalytic Activation:

Transition Metal Catalysis: A variety of transition metals, including iron, rhodium, and copper, are known to catalyze reactions involving O-N bond cleavage. semanticscholar.org For instance, an iron catalyst has been shown to improve yields in the rearrangement of O-arenesulfonyl)hydroxylamines, likely by facilitating the initial N-O bond cleavage to initiate a productive chain reaction. nih.gov

Redox-Neutral Processes: In some cases, catalytic systems can enable redox-neutral transformations. For example, ruthenium catalysts have been employed in tandem dehydrogenation/reductive C-O bond cleavage reactions in related systems, a strategy that could conceptually be applied to O-N bond activation. nih.gov The activation of the O-N bond is a key step in many synthetic routes that use hydroxylamines to construct nitrogen-containing heterocycles. semanticscholar.org

Nucleophilic and Electrophilic Reactivity of the Hydroxylamine Functionality

The hydroxylamine group in o-(p-Tolyl)hydroxylamine hydrochloride possesses both nucleophilic and electrophilic character, allowing it to participate in a wide range of chemical transformations.

Nucleophilic Reactivity:

Nitrogen as Nucleophile: The nitrogen atom, with its lone pair of electrons, is a potent nucleophile. A classic example is the reaction of hydroxylamine hydrochloride with aldehydes or ketones to form oximes. nih.gov This condensation reaction is a fundamental step in many synthetic sequences, including the generation of nitrile oxides. orgchemres.orgajgreenchem.com

Oxygen as Nucleophile: The oxygen atom of the hydroxylamine can also act as a nucleophile. organic-chemistry.org This reactivity is particularly pronounced in hydroxamic acids (N-acyl hydroxylamines), where the N-electron-withdrawing group enhances the nucleophilicity of the oxygen atom. organic-chemistry.org In transition-metal-catalyzed allylic substitutions, the oxygen atom of hydroxylamine derivatives can attack the electrophilic allylic substrate. organic-chemistry.org

Electrophilic Reactivity: While less common than its nucleophilic character, the hydroxylamine functionality can react as an electrophile under certain conditions. For example, in acid-catalyzed rearrangements like the aza-Hock rearrangement, a protonated hydroxylamine derivative can act as a leaving group, generating a cationic intermediate that is then attacked by a migrating aryl group. nih.gov This process effectively involves the hydroxylamine moiety serving as an electrophilic aminating agent.

Table 2: Reactivity Profile of the Hydroxylamine Functionality

| Reactivity Type | Reactive Atom | Description | Example Reaction | References |

|---|---|---|---|---|

| Nucleophilic | Nitrogen | Attacks electrophilic carbons, such as carbonyls. | Formation of oximes from aldehydes/ketones. | nih.gov, ajgreenchem.com |

| Nucleophilic | Oxygen | Attacks electrophiles, especially in N-acylated derivatives. | O-allylation in transition-metal-catalyzed reactions. | organic-chemistry.org |

| Electrophilic | Nitrogen/Oxygen | Can act as an aminating agent after activation (e.g., protonation). | Aza-Hock rearrangement for aniline synthesis. | nih.gov |

Role as a Precursor to Reactive Intermediates

This compound can be used to generate highly reactive intermediates that are not stable enough to be isolated but can be trapped in situ to form complex molecules.

Hydroxylamine hydrochloride is a key reagent for the in situ generation of nitrile oxides, which are valuable 1,3-dipoles for cycloaddition reactions. acs.org The process typically involves two steps:

Oxime Formation: The hydroxylamine hydrochloride is first condensed with an aldehyde. This reaction forms an aldoxime intermediate. orgchemres.orgajgreenchem.com A wide variety of aromatic and aliphatic aldehydes can be used, making this a versatile method. nih.govacs.org

Oxidation to Nitrile Oxide: The aldoxime is then oxidized in situ to the corresponding nitrile oxide. Various oxidizing agents can be employed, with a combination of sodium chloride (NaCl) and Oxone being a modern, environmentally friendly option. nih.govacs.org

The generated nitrile oxide is immediately trapped by a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition reaction to afford five-membered heterocycles like isoxazolines or isoxazoles. researchgate.net This one-pot, multi-component approach is highly efficient for constructing complex molecular frameworks from simple starting materials. nih.govacs.org

Applications of O P Tolyl Hydroxylamine Hydrochloride in the Synthesis of Complex Organic Molecules

Construction of Nitrogen-Containing Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. o-(p-Tolyl)hydroxylamine (B13698859) hydrochloride provides a key building block for several important classes of these compounds.

Synthesis of Isoxazoles via Oxime and Nitrile Oxide Intermediates

Isoxazoles are significant five-membered heterocyclic compounds that can be efficiently synthesized using hydroxylamine (B1172632) derivatives. The reaction typically proceeds through a two-step sequence involving the formation of an oxime followed by its conversion to a nitrile oxide, which then undergoes a cycloaddition reaction.

A common route begins with the reaction of an aldehyde, such as 4-methylbenzaldehyde, with hydroxylamine hydrochloride in a basic solvent like pyridine (B92270) to form the corresponding aldoxime. biolmolchem.com This oxime intermediate is then oxidized, often using an agent like sodium hypochlorite, to generate a highly reactive p-tolyl nitrile oxide in situ. This nitrile oxide is a 1,3-dipole that readily participates in [3+2] cycloaddition reactions with dipolarophiles, such as alkynes. For instance, the reaction with propargyl alcohol yields (3-p-tolyl-isoxazol-5-yl)methanol. biolmolchem.comnih.gov This method is a powerful way to create 3,5-disubstituted isoxazoles. biolmolchem.com

| Reactant 1 | Reactant 2 | Intermediate | Product | Citation |

| 4-Methylbenzaldehyde | Hydroxylamine Hydrochloride | 4-Methylbenzaldoxime | (3-p-tolyl-isoxazol-5-yl)methanol | biolmolchem.comnih.gov |

| Benzaldehyde | Hydroxylamine Hydrochloride | Benzaldoxime | (3-phenyl-isoxazol-5-yl)methanol | biolmolchem.com |

Preparation of Oxadiazoles and Derivatives

In the synthesis of 1,2,4-oxadiazoles, o-(p-Tolyl)hydroxylamine hydrochloride is crucial for the formation of the key intermediate, an amidoxime (B1450833). This reaction typically involves the treatment of a nitrile, such as p-tolunitrile, with hydroxylamine hydrochloride in the presence of a base.

The resulting p-tolylamidoxime can then be acylated with an acylating agent, such as an acid chloride or anhydride (B1165640). The subsequent intramolecular cyclization and dehydration of the O-acylamidoxime intermediate yields the 3,5-disubstituted 1,2,4-oxadiazole (B8745197). One-pot procedures have been developed where the nitrile is converted directly to the oxadiazole without isolation of the amidoxime intermediate, streamlining the synthetic process. For example, reacting an aryl nitrile with hydroxylamine, followed by the addition of crotonoyl chloride, provides a straightforward route to 1,2,4-oxadiazole derivatives.

| Nitrile | Acylating Agent | Product | Reaction Type | Citation |

| p-Tolunitrile | Crotonoyl Chloride | (E)-5-(prop-1-enyl)-3-p-tolyl-1,2,4-oxadiazole | One-pot synthesis | |

| Benzonitrile | Benzaldehyde | 3,5-diphenyl-1,2,4-oxadiazole | Base-mediated one-pot synthesis | researchgate.net |

Formation of Pyrazoles and Related Heterocycles

The synthesis of pyrazoles fundamentally relies on precursors containing a nitrogen-nitrogen bond, which can cyclize with a 1,3-dicarbonyl compound or its equivalent. The most common building block for the pyrazole (B372694) ring is hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine). These compounds provide the necessary N-N fragment for the heterocyclic core.

In contrast, this compound possesses a nitrogen-oxygen (N-O) bond. Consequently, it is not a suitable precursor for the direct synthesis of pyrazoles, as it cannot provide the requisite N-N bond for the pyrazole nucleus. Instead, the N-O linkage in hydroxylamine and its derivatives predisposes them to form heterocycles containing an N-O bond, such as isoxazoles. While there are multi-step synthetic pathways where a molecule might be derivatized in a way that eventually leads to a pyrazole, this compound itself is not a primary reagent in the key cyclization step for pyrazole formation. Standard methods for pyrazole synthesis involve the condensation of hydrazines with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.govnih.govorganic-chemistry.org

Stereoselective and Regioselective Synthesis of N-Heterocycles

The use of hydroxylamine derivatives, including o-(p-tolyl)hydroxylamine, can offer significant control over the regiochemistry of the resulting heterocyclic products, particularly in isoxazole (B147169) synthesis. The regioselectivity of the [3+2] cycloaddition of the in-situ generated p-tolyl-nitrile oxide with an unsymmetrical alkyne is a critical aspect of these syntheses. The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne dictate which of the two possible regioisomers is formed preferentially.

For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride, regiochemical control can be achieved by modifying the reaction conditions and the substrate structure. The electronic nature of substituents on the aryl group of the β-enamino diketone can influence the regioselectivity, with electron-withdrawing groups often leading to higher selectivity. nih.gov By carefully choosing the reagents and reaction parameters, it is possible to direct the synthesis towards a specific, desired regioisomer of the N-heterocycle. The concept of using hydroxylamines as a "tethered nitrogen" source allows for intramolecular reactions, which provides a high degree of stereo- and regiochemical control in the formation of C-N bonds. acs.org

Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen bonds is fundamental to organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

Amidation Reactions

Hydroxylamine hydrochloride has been identified as an effective metal-free catalyst for transamidation reactions. noaa.govbath.ac.uk This process involves the conversion of a primary amide into a secondary or tertiary amide by reaction with a primary or secondary amine. This compound can also function in this capacity, activating the otherwise robust primary amide group. The proposed mechanism involves the formation of a hydrogen-bonding complex between the hydroxylamine hydrochloride and the primary amide, which facilitates the nucleophilic attack by the amine. noaa.gov

Additionally, hydroxylamine hydrochloride is an efficient catalyst for the N-formylation of amines using formic acid. isca.me This method is advantageous as it often requires milder conditions and less formic acid compared to other protocols. Given these catalytic activities, this compound is a useful reagent for promoting certain types of amidation reactions under environmentally benign conditions. isca.me

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Product Type | Citation |

| Transamidation | Primary Amide | Primary or Secondary Amine | Hydroxylamine Hydrochloride | Secondary or Tertiary Amide | noaa.govbath.ac.uk |

| N-Formylation | Aniline (B41778) | Formic Acid | Hydroxylamine Hydrochloride | Formanilide | isca.me |

Condensation Reactions with Carbonyl Compounds (e.g., Oxime Formation)

This compound serves as a valuable reagent in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to yield O-aryl oximes, specifically O-(p-tolyl)oximes. This reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of a carbon-nitrogen double bond. The resulting oxime ethers are stable, versatile intermediates that feature prominently in medicinal chemistry and materials science. O-arylhydroxylamines, such as the p-tolyl variant, are valuable synthetic building blocks for creating diverse oxime linkages and for the synthesis of important heterocyclic compounds like benzofurans. nih.gov

The reaction is generally carried out in a suitable solvent, and the rate can be influenced by the pH of the reaction medium. Mildly acidic conditions are often optimal as they activate the carbonyl group for nucleophilic attack without excessively protonating the hydroxylamine, which would reduce its nucleophilicity. rsc.org

The versatility of this reaction allows for a wide range of aldehydes and ketones to be converted into their corresponding O-(p-tolyl)oximes. The specific reaction conditions can be tailored based on the reactivity of the carbonyl substrate.

Table 1: Examples of Oxime Formation using O-Arylhydroxylamines Note: This table presents generalized reactions for O-arylhydroxylamines to illustrate the utility of this compound in similar transformations.

| Carbonyl Substrate | O-Arylhydroxylamine | Product (O-Aryl Oxime) | Typical Conditions | Reference |

| Benzaldehyde | O-Phenylhydroxylamine | Benzaldehyde O-phenyl oxime | Ethanol, reflux | acs.org |

| Cyclohexanone (B45756) | O-(p-Tolyl)hydroxylamine | Cyclohexanone O-p-tolyl oxime | Methanesulfonic acid | thieme-connect.com |

| Acetophenone | O-(2,4-dinitrophenyl)hydroxylamine | Acetophenone O-(2,4-dinitrophenyl) oxime | Pyridine, Ethanol | nih.gov |

| 4-Methoxybenzaldehyde | O-Phenylhydroxylamine | 4-Methoxybenzaldehyde O-phenyl oxime | Acetic acid buffer | rsc.org |

Role as a Versatile Reagent in Multi-Component Reactions

Beyond simple condensation reactions, this compound and related arylhydroxylamines demonstrate significant potential as versatile components in multi-component reactions (MCRs). MCRs are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This approach offers high atom economy, operational simplicity, and rapid access to molecular complexity, making it highly valuable in drug discovery and combinatorial chemistry.

While the classic Ugi and Passerini reactions typically involve primary amines and carboxylic acids, respectively, variations using hydroxylamine derivatives have been developed, showcasing their utility in generating diverse molecular scaffolds. wikipedia.orgwikipedia.orgnih.gov For instance, hydroxylamines can replace the amine component in Ugi-type reactions, leading to novel peptide-like structures that would be difficult to access through conventional methods. researchgate.net

One prominent example is the use of hydroxylamine derivatives as isosteres for traditional components. N-hydroxyimides, for example, have been successfully employed as carboxylic acid isosteres in the Ugi four-component reaction to produce α-hydrazino amides. nih.govnih.gov This highlights the adaptability of the hydroxylamine framework within complex reaction cascades.

Furthermore, novel MCRs have been designed specifically around the reactivity of arylhydroxylamines. For example, an unexpected three-component reaction between methoxyarylaldehydes, N-arylhydroxylamines, and maleic anhydride has been reported to produce unsymmetrical diarylamines, demonstrating the potential for discovering new transformations. researchgate.net In other contexts, reactions akin to the Passerini reaction, termed O-arylative Passerini reactions, utilize phenols in place of carboxylic acids to generate O-arylated products through a Smiles rearrangement of an intermediate. organic-chemistry.orgorganic-chemistry.org This suggests that O-arylhydroxylamines could potentially participate in similar isocyanide-based MCRs, acting as the nucleophilic component to generate novel, highly functionalized molecules. The ability of the hydroxylamine moiety to engage in various bond-forming events makes it a valuable tool for the discovery of new MCRs and the synthesis of complex molecular architectures.

Table 2: Participation of Hydroxylamine Derivatives in Multi-Component Reactions Note: This table illustrates the versatility of the hydroxylamine functional group in various MCRs, suggesting the potential of this compound in analogous systems.

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 (and 4) | Product Class | Reference |

| Ugi-type | Aldehyde | Amine | Isocyanide, N-Hydroxyimide | α-Hydrazino amides | nih.govnih.gov |

| Passerini-type (O-Arylative) | Aldehyde | Isocyanide | Phenol | α-Aryloxy-amides | organic-chemistry.orgorganic-chemistry.org |

| Novel MCR | Methoxyarylaldehyde | N-Arylhydroxylamine | Maleic anhydride | Unsymmetrical diarylamines | researchgate.net |

| Ugi-tetrazole | Aldehyde | Hydroxylamine | Isocyanide, Azide | Tetrazole derivatives | researchgate.net |

Computational and Theoretical Investigations Pertaining to O P Tolyl Hydroxylamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, orbital energies, and other electronic characteristics that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For a molecule like o-(p-Tolyl)hydroxylamine (B13698859) hydrochloride, DFT calculations would be employed to determine its optimized geometry, electronic energy, and the distribution of electron density.

Key parameters derived from DFT studies that indicate reactivity and stability include molecular orbital energies, atomic charges, and the molecular electrostatic potential. For instance, calculations on analogous substituted aromatic compounds, such as phenols and anilines, have shown that the nature and position of substituents significantly influence these properties. It is expected that the para-tolyl group in o-(p-Tolyl)hydroxylamine would act as an electron-donating group, thereby influencing the electron density on the hydroxylamine (B1172632) moiety and affecting its stability and reactivity.

A hypothetical DFT analysis of o-(p-Tolyl)hydroxylamine would likely involve geometry optimization followed by frequency calculations to ensure a true energy minimum is located. The resulting data would provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Table 1: Hypothetical DFT-Calculated Properties for Arylhydroxylamine Analogs (Note: This table is illustrative and based on general principles of computational chemistry for similar molecules, as specific data for o-(p-Tolyl)hydroxylamine hydrochloride is not available.)

Frontier Molecular Orbital (FMO) Theory for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents. ucsb.eduyoutube.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. ucsb.edu Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edu The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

For o-(p-Tolyl)hydroxylamine, the HOMO would likely be localized on the nitrogen and oxygen atoms of the hydroxylamine group, as well as the π-system of the aromatic ring. The LUMO would be distributed over the aromatic ring and the N-O bond. The presence of the electron-donating p-tolyl group would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenylhydroxylamine.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Aromatics (Note: This table presents representative data for analogous compounds to illustrate the principles of FMO theory.)

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for elucidating the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most likely mechanism.

For a compound like this compound, computational studies could be used to investigate its behavior in various chemical transformations, such as oxidation, reduction, or rearrangement reactions. For example, the mechanism of its reaction with an oxidizing agent could be modeled to determine whether the reaction proceeds through a stepwise or concerted pathway.

These calculations would involve locating the transition state structures for each proposed step of the reaction. The energy barrier (activation energy) for each step can then be calculated, providing a quantitative measure of the reaction's feasibility. Such studies on related compounds have been instrumental in understanding complex reaction networks and predicting product distributions.

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical properties and biological activity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies.

For this compound, the key conformational flexibility would arise from rotation around the C-N and N-O single bonds. A computational conformational search would typically be performed using molecular mechanics or semi-empirical methods to generate a wide range of possible conformers. The low-energy conformers would then be re-optimized using a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies.

The results of a conformational analysis would reveal the most stable conformation(s) of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. While specific stereochemical predictions for this compound are not available, the general principles of conformational analysis would be applied to determine its preferred spatial arrangement.

Structure Reactivity Relationships and Analogues of O P Tolyl Hydroxylamine Hydrochloride

Influence of Aryl Substituents on Hydroxylamine (B1172632) Reactivity

The nature and position of substituents on the aryl ring of an N-arylhydroxylamine significantly modulate its reactivity. Both electronic and steric effects play crucial roles. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density on the nitrogen and oxygen atoms of the hydroxylamine group, which in turn affects its nucleophilicity and basicity.

In the case of o-(p-Tolyl)hydroxylamine (B13698859) hydrochloride, the p-tolyl group is considered an electron-donating group due to the presence of the methyl substituent on the phenyl ring. This methyl group, through inductive and hyperconjugative effects, increases the electron density on the aromatic ring. When this tolyl group is positioned ortho to the hydroxylamine functionality, its electronic influence is directly transmitted to the reaction center.

Kinetic studies on the reduction of substituted nitroarenes to N-arylhydroxylamines have shown that the presence of electron-withdrawing groups generally accelerates the reaction rate, while electron-donating groups tend to slow it down. mdpi.comrsc.org This is because the reduction process involves the transfer of electrons to the nitro group, which is facilitated by substituents that can stabilize a negative charge buildup in the transition state. Conversely, in reactions where the hydroxylamine acts as a nucleophile, the electron-donating p-tolyl group in o-(p-Tolyl)hydroxylamine would be expected to enhance its reactivity by increasing the electron density on the nitrogen atom.

The position of the substituent is also critical. Ortho-substituents, such as the p-tolyl group in the titular compound, can exert steric hindrance, which may influence the approach of reagents to the hydroxylamine active site. This steric bulk can affect reaction rates and, in some cases, the regioselectivity of a reaction. rsc.org For instance, in reactions involving bulky reagents, the rate of reaction with an ortho-substituted arylhydroxylamine might be significantly lower than with its meta- or para-substituted isomers.

Comparative Studies with N- and O-Substituted Arylhydroxylamines

The reactivity of o-(p-Tolyl)hydroxylamine hydrochloride can be better understood by comparing it with its N- and O-substituted analogues. The substitution pattern on the hydroxylamine moiety—whether on the nitrogen or the oxygen—fundamentally alters the molecule's chemical properties and reaction pathways.

N-Substituted Arylhydroxylamines: In these compounds, a substituent is attached to the nitrogen atom in addition to the aryl group. The nature of this second substituent can further modify the nucleophilicity of the nitrogen and the acidity of the O-H proton. For instance, if an electron-withdrawing group is attached to the nitrogen, it will decrease the nucleophilicity of the nitrogen but increase the acidity of the O-H proton. Conversely, an electron-donating group will have the opposite effect. The reactivity of N-substituted arylhydroxylamines is also influenced by the steric bulk of the N-substituent.

O-Substituted Arylhydroxylamines: In this class of compounds, the substituent is on the oxygen atom of the hydroxylamine. This modification blocks the hydroxyl group and changes the nature of the reagent significantly. O-substitution can create a good leaving group, transforming the hydroxylamine into an electrophilic aminating agent. rsc.org For example, O-acyl and O-sulfonyl hydroxylamines are known to react with nucleophiles to transfer the amino group. The reactivity of O-arylhydroxylamines is also a subject of interest, particularly in rearrangement reactions. nih.gov

The table below provides a conceptual comparison of the general reactivity patterns of these classes of compounds, with o-(p-Tolyl)hydroxylamine as the reference N-arylhydroxylamine.

| Compound Class | General Structure | Key Reactivity Feature | Expected Influence of p-Tolyl Group |

| N-Arylhydroxylamine | Ar-NHOH | Nucleophilic at nitrogen and oxygen | Enhanced nucleophilicity due to EDG nature |

| N,N-Disubstituted Arylhydroxylamine | Ar-N(R)OH | Nucleophilic at oxygen; less acidic OH | Reactivity influenced by electronic/steric nature of R |

| O-Substituted N-Arylhydroxylamine | Ar-NHOR | Can act as an electrophilic aminating agent | Leaving group ability of OR group is key |

It is important to note that the hydrochloride salt form of o-(p-Tolyl)hydroxylamine will influence its reactivity, particularly in solution, by affecting its solubility and the protonation state of the hydroxylamine group.

Synthesis and Application of Modified Hydroxylamine Reagents

The versatile reactivity of arylhydroxylamines makes them valuable precursors for the synthesis of a variety of modified reagents with specific applications in organic synthesis. These reagents often exploit the inherent nucleophilicity or the potential for rearrangement of the hydroxylamine core structure.

One common modification involves the acylation or sulfonylation of the oxygen atom to create potent electrophilic aminating agents. nih.gov For example, reacting an N-arylhydroxylamine with a sulfonyl chloride would yield an O-sulfonylated derivative. These reagents are used to introduce an amino group into various organic molecules. The nature of the aryl group can influence the stability and reactivity of these aminating agents.

Another area of application is in the synthesis of heterocyclic compounds. Arylhydroxylamines can undergo condensation reactions with carbonyl compounds to form nitrones, which are valuable 1,3-dipoles in cycloaddition reactions for the synthesis of isoxazolidines and other nitrogen-containing heterocycles. mdpi.com The substituents on the aryl ring of the hydroxylamine can influence the stability and reactivity of the resulting nitrone.

Furthermore, modified hydroxylamines can be used as ligands in coordination chemistry or as precursors to other functional groups through rearrangement reactions. The specific structure of o-(p-Tolyl)hydroxylamine, with its ortho-substituted pattern, could potentially be exploited to direct reactions in a regioselective manner or to synthesize sterically hindered products.

While specific examples detailing the synthesis and application of modified reagents derived directly from this compound are not extensively documented in readily available literature, the general principles of hydroxylamine chemistry suggest its potential as a versatile building block. The synthesis of such modified reagents would typically involve standard functional group transformations, such as acylation, alkylation, or condensation reactions, tailored to achieve the desired reagent. organic-chemistry.org

Emerging Research Directions and Future Outlook in O P Tolyl Hydroxylamine Hydrochloride Chemistry

Catalytic and Sustainable Synthetic Approaches for Hydroxylamine (B1172632) Derivatization

Recent research has focused on developing catalytic and sustainable methods for the synthesis and derivatization of aryl hydroxylamines, moving away from traditional stoichiometric reagents towards more environmentally friendly alternatives. A significant area of advancement is the selective hydrogenation of nitroaromatics. For instance, supported platinum catalysts, such as platinum on silica (B1680970) (Pt/SiO₂), have been used to successfully hydrogenate various substituted nitroaromatics to their corresponding N-aryl hydroxylamines in high yields (up to 99%). rsc.org The key to this high selectivity is the addition of small quantities of amines, like triethylamine (B128534), which promote the conversion of nitroaromatics, and dimethyl sulfoxide (B87167), which prevents the further hydrogenation of the hydroxylamine to an aniline (B41778). rsc.orggoogle.com

Another sustainable approach involves the use of soluble nanoparticle catalysts. Polystyrene-supported ruthenium nanoparticles, for example, have been employed for the hydrazine-mediated reduction of nitroarenes to produce N-aryl and N-heteroaryl hydroxylamines under very mild conditions. researchgate.net This method is notable for its tolerance of a wide array of functional groups that are typically easily reduced. researchgate.net Furthermore, the development of a plasma-electrochemical cascade pathway (PECP) represents a novel route for hydroxylamine synthesis from air and water at ambient conditions, offering a potentially transformative approach to sustainable chemical production. repec.org

The table below summarizes some of the catalytic systems being explored for the synthesis of aryl hydroxylamines.

Catalytic Systems for Aryl Hydroxylamine Synthesis

| Catalyst System | Hydrogen Source | Key Features | Reference |

| Pt/SiO₂ with triethylamine and dimethyl sulfoxide | H₂ gas (1 bar) | High yield (up to 99%) and selectivity at room temperature. | rsc.org |

| Polystyrene-supported Ruthenium nanoparticles | Hydrazine (B178648) hydrate | Mild reaction conditions, tolerance of various functional groups. | researchgate.net |

| Bismuth-based catalyst (in PECP) | Water (electroreduction of nitric acid) | Sustainable synthesis from air and water at room temperature. | repec.org |

| Activated Zinc dust in acetic acid | Not applicable (reduction of imides) | Regiospecific partial reduction of aryl cyclic imides. | researchgate.net |

Application in Green Chemistry Principles

The principles of green chemistry are increasingly being integrated into the synthesis and application of hydroxylamine derivatives. The catalytic methods described above are prime examples of this trend, as they often involve milder reaction conditions, reduced waste, and the use of more benign reagents compared to traditional methods. rsc.orgresearchgate.net For instance, the use of zinc dust in acetic acid for the reduction of aryl cyclic imides to aryl hydroxylactams is presented as an environmentally benign and practical alternative to other reduction methods. researchgate.net

Hydroxylamine hydrochloride itself has been investigated as an efficient and environmentally benign catalyst for amidation reactions at room temperature. researchgate.net This approach reduces the amount of formic acid required and proceeds under neat conditions, leading to excellent product yields. researchgate.net These developments highlight a shift towards processes that are not only chemically efficient but also minimize environmental impact.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To gain a deeper understanding of reaction mechanisms and kinetics involving hydroxylamine derivatives, researchers are turning to advanced in-situ characterization techniques. mt.com These methods allow for real-time monitoring of chemical reactions as they occur, providing valuable data that can be used to optimize reaction conditions and improve process robustness for scale-up. mt.com

Spectroscopic techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are particularly useful for in-situ monitoring. spectroscopyonline.com These tools can track the concentration of reactants, products, and transient intermediates throughout the course of a reaction. spectroscopyonline.com For example, in-situ NMR monitoring has been used to investigate cascade reactions, providing insights into the reaction mechanism. researchgate.net The ability to observe labile species that would be altered by offline analysis is a significant advantage of these in-situ techniques. spectroscopyonline.com

The following table outlines some of the in-situ techniques and their applications in reaction monitoring.

In-Situ Characterization Techniques

| Technique | Application | Advantages | Reference |

| FTIR Spectroscopy | Real-time monitoring of functional group changes. | Provides information on reaction kinetics and intermediates. | mt.com |

| Raman Spectroscopy | Monitoring of reactions in aqueous and solid phases. | Complements FTIR, less interference from water. | mt.com |

| NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products. | Elucidation of reaction mechanisms. | researchgate.net |

| Particle Size Analyzers | Monitoring of crystallization and particle formation. | Real-time control of particle size and distribution. | mt.com |

Development of High-Throughput Screening Methods for Reaction Optimization

High-throughput screening (HTS) is becoming an indispensable tool for the rapid discovery and optimization of chemical reactions, including those involving o-(p-Tolyl)hydroxylamine (B13698859) hydrochloride and its derivatives. nih.govunchainedlabs.com HTS allows for the systematic exploration of a wide range of reaction variables, such as catalysts, solvents, and temperatures, in a highly parallel manner. unchainedlabs.comacspubs.org This approach accelerates the identification of optimal reaction conditions, leading to improved yields and reduced impurities. unchainedlabs.com

Recent innovations in HTS include the use of microdroplet reactions, which can significantly shorten reaction times and improve yields compared to bulk-phase reactions. nih.gov Another cutting-edge technique is the DNA-encoded combinatorial screening platform, which enables hundreds of thousands of reactions to be performed and analyzed simultaneously in a single test tube using DNA sequencing. chemrxiv.org This ultrahigh-throughput method, combined with data science and machine learning, offers new avenues for data-driven discovery and mechanistic understanding of complex catalytic systems. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for o-(p-Tolyl)hydroxylamine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution. A base (e.g., sodium carbonate) facilitates the reaction between p-tolyl chloride and hydroxylamine hydrochloride under inert conditions (e.g., nitrogen atmosphere) at room temperature. Post-synthesis, recrystallization from polar aprotic solvents like ethanol or methanol is used for purification .

- Key Variables : Reaction time (12–24 hours), stoichiometric ratios (1:1.2 for hydroxylamine hydrochloride to aryl chloride), and solvent choice (e.g., THF or DMF) critically impact yield (reported 60–75%) .

Q. Which analytical techniques are most effective for characterizing This compound?

- Characterization Workflow :

- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d6) shows aromatic protons (δ 7.2–7.4 ppm) and NH/NH signals (δ 5.5–6.0 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~3200 cm (N–H stretch) and 1100 cm (C–O bond) confirm functional groups .

- Mass Spectrometry (MS) : ESI-MS typically displays [M+H] at m/z 172.1 (free base) and [M+Cl] at m/z 194.1 (hydrochloride form) .

Q. What safety protocols are essential when handling This compound?

- Precautions : Use PPE (nitrile gloves, safety goggles) due to irritant properties. Work in a fume hood to avoid inhalation. Store in airtight containers under anhydrous conditions to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the p-Tolyl group influence reactivity compared to other aryl substituents (e.g., chloro or methoxy)?

- Mechanistic Insight : The electron-donating methyl group in p-Tolyl enhances nucleophilicity of the hydroxylamine moiety, accelerating reactions like reductive amination. However, steric hindrance from the methyl group can reduce accessibility in bulky electrophilic systems (e.g., ketone reductions) .

- Comparative Data :

| Substituent | Reaction Rate (k, s) | Yield (%) |

|---|---|---|

| p-Tolyl | 0.45 | 72 |

| 4-Cl | 0.38 | 68 |

| 4-OCH | 0.52 | 78 |

| (Hypothetical data based on analog studies in .) |

Q. How can contradictory data in reaction optimization (e.g., redox behavior) be resolved when using This compound?

- Case Study : In iron reduction assays, hydroxylamine derivatives may underperform due to competing side reactions (e.g., oxidation to nitroso intermediates). Substituting with ascorbic acid improves reproducibility by providing a more stable reducing environment .

- Troubleshooting Steps :

Validate reagent purity via HPLC.

Monitor reaction progress with in-situ IR or UV-Vis spectroscopy.

Adjust pH (optimal range: 6.5–7.5) to minimize decomposition .

Q. What role does This compound play in synthesizing bioactive molecules (e.g., kinase inhibitors or agrochemicals)?

- Applications :

- Pharmaceuticals : Acts as a key intermediate in N-oxide prodrugs, enhancing solubility. For example, it facilitates the synthesis of tyrosine kinase inhibitors via reductive coupling .

- Agrochemicals : Used to generate hydroxylamine-linked herbicides, leveraging its stability in acidic soil conditions .

Methodological Considerations

- Data Discrepancy Analysis : When yields diverge between batches, conduct kinetic studies (e.g., Arrhenius plots) to identify temperature-sensitive steps. Cross-validate with computational models (DFT) to probe transition states .

- Scale-Up Challenges : Pilot-scale reactions may require solvent switching (e.g., from THF to water/ethanol mixtures) to improve safety and cost-efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.